molecular formula C7H10N2O2 B11784155 4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11784155
M. Wt: 154.17 g/mol
InChI Key: VCXRZGJQFSBQTF-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then further reacted with formic acid to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced oxidative stress in cells .

Comparison with Similar Compounds

  • 1-Phenyl-3-carbethoxypyrazolone
  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate
  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate

Comparison: 4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c1-3-5-4(2)8-9-6(5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

VCXRZGJQFSBQTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1C(=O)O)C

Origin of Product

United States

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